![molecular formula C15H14F3N5S B2515813 4-ethyl-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl methyl sulfide CAS No. 956742-09-9](/img/structure/B2515813.png)

4-ethyl-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl methyl sulfide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

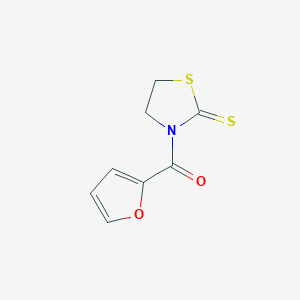

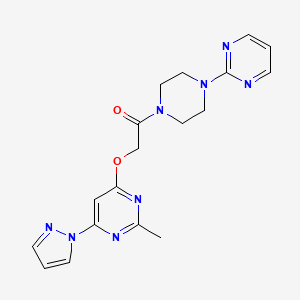

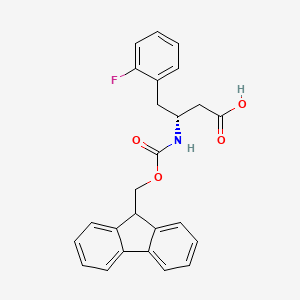

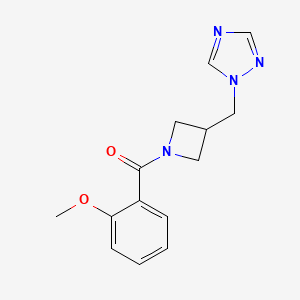

The compound "4-ethyl-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl methyl sulfide" is a complex organic molecule that likely contains several functional groups, including a triazole ring, a pyrazole ring, and a trifluoromethyl group. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been investigated. These studies provide insights into the molecular structure, synthesis, and properties of closely related chemical entities.

Synthesis Analysis

The synthesis of related compounds, such as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzene sulfonamide, has been reported using starting materials like para-methyl-acetophenone and ethyl trifluoroacetate. The synthesis process involves the optimization of reaction conditions, including the amount of base, solvent, temperature, and time to achieve the desired yield . Another related synthesis involves a multicomponent reaction using sulfamic acid as a catalyst under solvent-free conditions, which is an environmentally friendly approach . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

Quantum mechanical calculations using Density Functional Theory (DFT) have been employed to determine the molecular structural parameters and vibrational frequencies of similar compounds. These studies include detailed vibrational assignments based on potential energy distribution (PED) and the construction of predicted FT-IR and FT-Raman spectra . Such computational techniques could be applied to the compound of interest to predict its molecular structure and vibrational properties.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored through molecular electrostatic potential mapping, which predicts sites for electrophilic and nucleophilic attacks. Additionally, the intramolecular contacts and interactions have been interpreted using Natural Bond Orbital (NBO) and Natural Localized Molecular Orbital (NLMO) analysis . These analyses can provide a foundation for understanding the chemical reactions that the compound "4-ethyl-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl methyl sulfide" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized using various spectroscopic techniques, including FT-IR and NMR . Non-linear optical properties, such as electric dipole moment and first hyperpolarizability, have also been computed, along with thermodynamic properties and their temperature dependence . Additionally, polarographic studies have provided insights into the reduction behavior of related compounds in different solvent mixtures . These studies could inform the analysis of the physical and chemical properties of the compound .

Scientific Research Applications

Antimicrobial Applications

- Design and Synthesis of Pyrazole Derivatives : A study highlighted the synthesis of pyrazole and triazole derivatives with potential antimicrobial activities. These compounds exhibited a broad spectrum of antimicrobial activities and were considered good inhibitors of the E. coli MurB enzyme, suggesting their potential as antimicrobial agents (Manjunatha Bhat et al., 2016).

- Antimicrobial and Pharmacological Properties : Another research focused on the synthesis and antimicrobial properties of new thiosemicarbazide and 1,2,4-triazole derivatives, indicating their potential in antimicrobial applications and their effects on the central nervous system in mice (Łukasz Popiołek et al., 2011).

- Novel Synthesis Approaches : Studies also include the development of novel synthetic pathways for producing triazolyl and pyrazole derivatives, further expanding the toolkit for creating compounds with potential biological activities (Ting-Hong Fei et al., 2016).

Anticancer and Antioxidant Activities

- Anticancer and Antioxidant Derivatives : Compounds synthesized in some studies demonstrated broad-spectrum antimicrobial, antioxidant activities, and in some cases, anticancer activities, suggesting their utility in developing new therapeutic agents (Manjunatha Bhat et al., 2016).

Catalytic Applications

- Catalysis by Novel Complexes : Research into new rhodium(I) and iridium(I) complexes containing mixed pyrazolyl–triazolyl ligands has explored their use as catalysts for hydroamination, a process relevant in chemical synthesis (C. Hua et al., 2012).

Mechanism of Action

Future Directions

properties

IUPAC Name |

4-ethyl-3-methylsulfanyl-5-[1-phenyl-5-(trifluoromethyl)pyrazol-4-yl]-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3N5S/c1-3-22-13(20-21-14(22)24-2)11-9-19-23(12(11)15(16,17)18)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJWXLOAUBHVKLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SC)C2=C(N(N=C2)C3=CC=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethyl-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl methyl sulfide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2515730.png)

![2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-phenylethanone](/img/structure/B2515731.png)

![1-[4-(3-Thienylcarbonyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2515733.png)

![6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2515734.png)

![N-[3-(7-methyl-2-imidazo[1,2-a]pyridinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B2515740.png)

![4-(4-Tert-butylphenoxy)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2515741.png)

![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2515749.png)

![(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2515750.png)

![1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carbonyl)imidazolidin-2-one](/img/structure/B2515751.png)

![N-benzyl-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2515752.png)